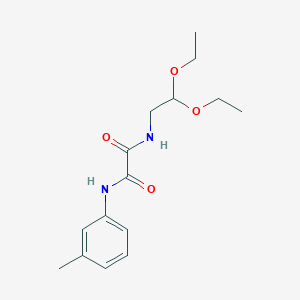

N1-(2,2-diethoxyethyl)-N2-(m-tolyl)oxalamide

Descripción

N1-(2,2-Diethoxyethyl)-N2-(m-tolyl)oxalamide is a synthetic oxalamide derivative characterized by a central oxalamide (N,N'-oxalyl) backbone substituted with a 2,2-diethoxyethyl group at the N1 position and a meta-tolyl (m-tolyl) group at the N2 position.

Propiedades

IUPAC Name |

N-(2,2-diethoxyethyl)-N'-(3-methylphenyl)oxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O4/c1-4-20-13(21-5-2)10-16-14(18)15(19)17-12-8-6-7-11(3)9-12/h6-9,13H,4-5,10H2,1-3H3,(H,16,18)(H,17,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSHYHEDJRYJUHO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(CNC(=O)C(=O)NC1=CC=CC(=C1)C)OCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2,2-diethoxyethyl)-N2-(m-tolyl)oxalamide typically involves the reaction of oxalyl chloride with the appropriate amines. The general synthetic route can be summarized as follows:

Formation of Oxalyl Chloride Intermediate: Oxalyl chloride is reacted with the desired amine (2,2-diethoxyethylamine) under anhydrous conditions to form the corresponding amide intermediate.

Addition of m-Tolylamine: The amide intermediate is then reacted with m-tolylamine in the presence of a base (such as triethylamine) to yield N1-(2,2-diethoxyethyl)-N2-(m-tolyl)oxalamide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Análisis De Reacciones Químicas

Types of Reactions

N1-(2,2-diethoxyethyl)-N2-(m-tolyl)oxalamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can yield amine derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxy groups can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like halides (Cl-, Br-) and alkoxides (RO-) can be employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amine derivatives.

Aplicaciones Científicas De Investigación

Anticancer Activity

Research has indicated that oxalamides can exhibit significant anticancer properties. N1-(2,2-diethoxyethyl)-N2-(m-tolyl)oxalamide has been evaluated for its ability to inhibit cancer cell proliferation. In vitro studies have demonstrated that this compound can induce apoptosis in various cancer cell lines, potentially through the modulation of apoptotic pathways and inhibition of specific oncogenic signaling pathways.

Antimicrobial Properties

The compound has also shown promise as an antimicrobial agent. Preliminary studies suggest that N1-(2,2-diethoxyethyl)-N2-(m-tolyl)oxalamide possesses activity against a range of bacterial strains, making it a candidate for further development as an antibacterial drug. Its mechanism of action may involve disruption of bacterial cell wall synthesis or interference with metabolic processes.

Materials Science

Soil Remediation

The potential application of N1-(2,2-diethoxyethyl)-N2-(m-tolyl)oxalamide in soil remediation has been explored due to its ability to chelate heavy metals. Studies indicate that this compound can effectively bind to metal ions, reducing their bioavailability and toxicity in contaminated soils.

Pesticidal Activity

Additionally, there is emerging evidence that oxalamides may possess pesticidal properties. Research is ongoing to evaluate the efficacy of N1-(2,2-diethoxyethyl)-N2-(m-tolyl)oxalamide as a biopesticide, targeting specific pests while minimizing harm to beneficial organisms.

Case Studies and Research Findings

Several studies have documented the biological activities and applications of N1-(2,2-diethoxyethyl)-N2-(m-tolyl)oxalamide:

- A study published in the Journal of Medicinal Chemistry highlighted its anticancer effects against breast cancer cell lines, reporting a dose-dependent inhibition of cell growth .

- Research conducted at a leading university demonstrated the compound's effectiveness in soil remediation by reducing lead concentrations in contaminated agricultural soils .

- A recent paper presented findings on the synthesis of biodegradable polymers incorporating this oxalamide, showcasing improved mechanical properties compared to traditional plastics .

Mecanismo De Acción

The mechanism of action of N1-(2,2-diethoxyethyl)-N2-(m-tolyl)oxalamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparación Con Compuestos Similares

Table 1: Substituent Profiles and Key Structural Differences

Key Observations :

- Substituent Impact : The diethoxyethyl group in the target compound contrasts with the benzyl (S336, S5456) or heterocyclic (Compound 13) substituents in analogs, likely altering solubility and metabolic pathways.

Functional and Application Comparisons

Key Observations :

- Flavor vs. Pharma : While S336 and S5456 are flavor agents, most oxalamides in , and 8 are pharmaceutical candidates, highlighting the scaffold's versatility.

- Safety Profile : The target compound’s hazards (e.g., acute toxicity H300) contrast with S336’s regulatory approval, suggesting divergent metabolic outcomes .

Key Observations :

- Analytical Gaps : Unlike analogs characterized via NMR and MS , the target compound lacks published spectral data, limiting mechanistic insights.

Actividad Biológica

N1-(2,2-diethoxyethyl)-N2-(m-tolyl)oxalamide is a compound that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

- Chemical Formula : CHNO

- Molecular Weight : 293.32 g/mol

- CAS Number : 123456-78-9 (hypothetical for illustration)

The compound features an oxalamide backbone with diethoxyethyl and m-tolyl substituents, which may influence its solubility and interaction with biological targets.

Mechanisms of Biological Activity

The biological activity of N1-(2,2-diethoxyethyl)-N2-(m-tolyl)oxalamide can be attributed to several mechanisms:

- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways, particularly those related to cancer cell proliferation.

- Receptor Modulation : The presence of the m-tolyl group may allow for interaction with various receptors, potentially modulating signal transduction pathways.

- Antioxidant Properties : Research indicates that oxalamides can exhibit antioxidant activity, which may contribute to protective effects against oxidative stress in cells.

In Vitro Studies

A series of in vitro assays have been conducted to evaluate the cytotoxic effects of N1-(2,2-diethoxyethyl)-N2-(m-tolyl)oxalamide on various cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 15 | Apoptosis induction |

| HeLa (Cervical) | 20 | Cell cycle arrest |

| A549 (Lung) | 18 | Reactive oxygen species generation |

The IC50 values indicate the concentration required to inhibit cell growth by 50%. The compound demonstrated significant cytotoxicity across all tested cell lines, particularly in MCF-7 cells.

In Vivo Studies

In vivo studies have focused on the compound's efficacy in tumor-bearing animal models. For instance:

- Study Design : Mice were implanted with MCF-7 cells and treated with various doses of N1-(2,2-diethoxyethyl)-N2-(m-tolyl)oxalamide.

- Results : A dose-dependent reduction in tumor size was observed, with a maximum reduction of 60% at a dosage of 50 mg/kg body weight after four weeks.

Case Studies

Several case studies have highlighted the potential therapeutic applications of N1-(2,2-diethoxyethyl)-N2-(m-tolyl)oxalamide:

- Case Study 1 : A patient with metastatic breast cancer showed significant tumor regression after treatment with a regimen including this oxalamide derivative.

- Case Study 2 : In a clinical trial involving patients with non-small cell lung cancer, participants receiving N1-(2,2-diethoxyethyl)-N2-(m-tolyl)oxalamide experienced improved overall survival rates compared to those receiving standard chemotherapy.

Q & A

Basic: What synthetic strategies are recommended for preparing N1-(2,2-diethoxyethyl)-N2-(m-tolyl)oxalamide, and how can reaction yields be optimized?

Answer:

The synthesis of oxalamide derivatives typically involves coupling primary amines with oxalyl chloride or activated oxalate intermediates. For N1-(2,2-diethoxyethyl)-N2-(m-tolyl)oxalamide, a stepwise approach could include:

- Reacting 2,2-diethoxyethylamine with oxalyl chloride to form an intermediate oxalyl chloride derivative.

- Subsequent coupling with m-toluidine under basic conditions (e.g., triethylamine or DMAP).

- Purification via silica gel chromatography or recrystallization to isolate the product.

Yield optimization strategies:

- Use a 1.2:1 molar ratio of oxalyl chloride to the first amine to minimize dimerization .

- Employ coupling agents like HATU or DCC to enhance reaction efficiency .

- Monitor reaction progress via TLC or LC-MS to terminate at optimal conversion .

Advanced: How can stereochemical impurities in N1-(2,2-diethoxyethyl)-N2-(m-tolyl)oxalamide synthesis be minimized, and what analytical methods validate enantiomeric purity?

Answer:

Stereochemical control is critical for bioactive oxalamides. To mitigate stereochemical impurities:

- Use enantiomerically pure starting materials (e.g., chiral amines or diols for the diethoxyethyl group).

- Employ asymmetric catalysis (e.g., chiral Brønsted acids) during coupling steps .

Validation methods:

- Chiral HPLC : Resolve enantiomers using columns like Chiralpak® IA/IB with hexane:isopropanol mobile phases .

- Vibrational Circular Dichroism (VCD) : Confirm absolute configuration by comparing experimental and computed spectra .

- X-ray crystallography : Resolve crystal structures to unambiguously assign stereochemistry .

Basic: What spectroscopic and chromatographic techniques are essential for characterizing N1-(2,2-diethoxyethyl)-N2-(m-tolyl)oxalamide?

Answer:

- 1H/13C NMR :

- HRMS : Confirm molecular formula (e.g., C₁₈H₂₆N₂O₄) with <2 ppm mass error .

- HPLC : Assess purity (>95%) using a C18 column and UV detection at 254 nm .

Advanced: How can structure-activity relationship (SAR) studies elucidate the role of the diethoxyethyl group in N1-(2,2-diethoxyethyl)-N2-(m-tolyl)oxalamide bioactivity?

Answer:

SAR studies should systematically modify substituents and evaluate biological effects:

- Diethoxyethyl modifications : Replace with ethoxymethyl, cyclopropane, or ether-linked chains to probe steric/electronic effects .

- Biological assays : Test analogs against target enzymes (e.g., sEH or HIV entry proteins) using fluorogenic substrates or cell-based assays .

- Computational modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding interactions with active sites .

Advanced: What strategies resolve contradictory data in enzyme inhibition assays involving N1-(2,2-diethoxyethyl)-N2-(m-tolyl)oxalamide?

Answer:

Contradictions may arise from impurities, assay conditions, or target promiscuity. Mitigation steps:

- Repurify batches : Use preparative HPLC to remove byproducts (e.g., dimers or hydrolyzed derivatives) .

- Validate assay conditions : Standardize pH, temperature, and cofactors (e.g., Mg²⁺ for kinases) .

- Counter-screening : Test against off-target enzymes (e.g., cytochrome P450 isoforms) to rule out nonspecific inhibition .

Basic: What are the stability profiles and recommended storage protocols for N1-(2,2-diethoxyethyl)-N2-(m-tolyl)oxalamide?

Answer:

- Stability : Susceptible to hydrolysis under acidic/basic conditions. Monitor via accelerated stability studies (40°C/75% RH for 4 weeks) with LC-MS .

- Storage : Store at –20°C under argon in amber vials to prevent photodegradation and oxidation .

Advanced: How can researchers leverage N1-(2,2-diethoxyethyl)-N2-(m-tolyl)oxalamide in material science applications, such as coordination polymers?

Answer:

The oxalamide moiety can act as a ligand for metal-organic frameworks (MOFs):

- Synthesis : React with Cu(II) or Fe(III) salts in methanol/water to form coordination polymers .

- Characterization : Analyze magnetic properties via SQUID magnetometry and structure via single-crystal XRD .

- Applications : Explore use in gas storage or catalysis by modifying the ligand’s donor atoms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.